Cas no 1171609-01-0 (N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ylcyclohexanecarboxamide)

N-1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ylcyclohexanecarboxamide is a heterocyclic compound featuring a benzothiazole core fused with a pyrazole moiety and a cyclohexanecarboxamide substituent. This structure imparts unique physicochemical properties, making it a promising candidate for applications in medicinal chemistry and agrochemical research. The benzothiazole and pyrazole groups contribute to its potential bioactivity, particularly in targeting enzyme inhibition or receptor modulation. Its cyclohexane backbone enhances stability and solubility, facilitating formulation development. The compound’s well-defined synthetic pathway allows for scalable production with high purity, ensuring reproducibility in research and industrial applications. Its structural versatility also permits further derivatization for tailored functional properties.
N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ylcyclohexanecarboxamide structure
1171609-01-0 structure
Product name:N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ylcyclohexanecarboxamide
CAS No:1171609-01-0
MF:C18H20N4OS
MW:340.442602157593
CID:6063794
PubChem ID:44065938

N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ylcyclohexanecarboxamide Chemical and Physical Properties

Names and Identifiers

    • N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ylcyclohexanecarboxamide
    • N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclohexanecarboxamide
    • AKOS024508841
    • VU0643519-1
    • F5460-0019
    • 1171609-01-0
    • CCG-311758
    • N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclohexanecarboxamide
    • N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide
    • Inchi: 1S/C18H20N4OS/c1-12-11-16(20-17(23)13-7-3-2-4-8-13)22(21-12)18-19-14-9-5-6-10-15(14)24-18/h5-6,9-11,13H,2-4,7-8H2,1H3,(H,20,23)
    • InChI Key: HJOPLBQJTRQPAY-UHFFFAOYSA-N
    • SMILES: C1(C(NC2=CC(C)=NN2C2=NC3=CC=CC=C3S2)=O)CCCCC1

Computed Properties

  • Exact Mass: 340.13578245g/mol
  • Monoisotopic Mass: 340.13578245g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 456
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 88Ų
  • XLogP3: 4.7

N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ylcyclohexanecarboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5460-0019-5μmol
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclohexanecarboxamide
1171609-01-0
5μmol
$63.0 2023-09-10
Life Chemicals
F5460-0019-10μmol
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclohexanecarboxamide
1171609-01-0
10μmol
$69.0 2023-09-10
Life Chemicals
F5460-0019-5mg
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclohexanecarboxamide
1171609-01-0
5mg
$69.0 2023-09-10
Life Chemicals
F5460-0019-1mg
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclohexanecarboxamide
1171609-01-0
1mg
$54.0 2023-09-10
Life Chemicals
F5460-0019-3mg
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclohexanecarboxamide
1171609-01-0
3mg
$63.0 2023-09-10
Life Chemicals
F5460-0019-50mg
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclohexanecarboxamide
1171609-01-0 90%+
50mg
$160.0 2023-05-21
Life Chemicals
F5460-0019-15mg
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclohexanecarboxamide
1171609-01-0
15mg
$89.0 2023-09-10
Life Chemicals
F5460-0019-20μmol
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclohexanecarboxamide
1171609-01-0
20μmol
$79.0 2023-09-10
Life Chemicals
F5460-0019-2mg
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclohexanecarboxamide
1171609-01-0
2mg
$59.0 2023-09-10
Life Chemicals
F5460-0019-20mg
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclohexanecarboxamide
1171609-01-0
20mg
$99.0 2023-09-10

Additional information on N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ylcyclohexanecarboxamide

Research Briefing on N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ylcyclohexanecarboxamide (CAS: 1171609-01-0)

N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ylcyclohexanecarboxamide (CAS: 1171609-01-0) is a novel small molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique benzothiazole-pyrazole hybrid scaffold, has demonstrated promising pharmacological properties, particularly in the modulation of protein-protein interactions (PPIs) and enzyme inhibition. Recent studies have explored its potential applications in oncology, neurodegenerative diseases, and inflammatory disorders, making it a compound of high interest for drug discovery and development.

The synthesis of N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ylcyclohexanecarboxamide involves a multi-step process that includes the condensation of 2-aminobenzothiazole with a pyrazole derivative, followed by cyclohexanecarboxamide incorporation. The compound's structural complexity and stereochemistry have been confirmed through advanced spectroscopic techniques such as NMR, mass spectrometry, and X-ray crystallography. These analyses have provided critical insights into its molecular conformation and potential binding modes with biological targets.

Recent preclinical studies have highlighted the compound's efficacy in inhibiting key signaling pathways, such as the PI3K/AKT/mTOR axis, which is often dysregulated in cancer. In vitro assays using cancer cell lines have shown that N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ylcyclohexanecarboxamide induces apoptosis and cell cycle arrest at low micromolar concentrations. Additionally, its ability to cross the blood-brain barrier (BBB) has sparked interest in its potential for treating central nervous system (CNS) disorders, including Alzheimer's disease and Parkinson's disease.

In the context of inflammatory diseases, this compound has exhibited potent anti-inflammatory effects by modulating the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). Animal models of rheumatoid arthritis and colitis have demonstrated reduced inflammation and tissue damage upon treatment with N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ylcyclohexanecarboxamide, suggesting its potential as a therapeutic agent for chronic inflammatory conditions.

Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic properties, such as bioavailability and metabolic stability. Structure-activity relationship (SAR) studies are ongoing to identify derivatives with improved efficacy and safety profiles. Furthermore, toxicological evaluations are necessary to assess its potential side effects and therapeutic window.

In conclusion, N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ylcyclohexanecarboxamide represents a versatile scaffold with broad therapeutic potential. Its unique chemical structure and multifaceted biological activities make it a compelling candidate for further investigation in drug development. Future research should focus on elucidating its mechanisms of action, optimizing its pharmacological properties, and advancing it through clinical trials to validate its therapeutic utility.

Recommend Articles

Recommended suppliers
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.